(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Asymmetric synthesis Diastereoselectivity Chiral pool building block

(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS 74183‑61‑2) is a chiral C7 secondary alcohol that bears a base‑labile 1,3‑dioxolane acetal protecting group. The dioxolane framework supplies the (R)‑stereogenic centre while the exocyclic alcohol centre carries the (S)‑configuration, giving a stereochemically dense scaffold that differs from the more common primary‑alcohol glycerol acetonide series (solketal) [3.0.CO;2-B" target="_blank">1].

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Cat. No. B11766946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C1COC(O1)(C)C)O
InChIInChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1
InChIKeyYJZDTHNWQIMGBF-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol – Chiral C7 Secondary Alcohol for Stereocontrolled Synthesis


(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS 74183‑61‑2) is a chiral C7 secondary alcohol that bears a base‑labile 1,3‑dioxolane acetal protecting group . The dioxolane framework supplies the (R)‑stereogenic centre while the exocyclic alcohol centre carries the (S)‑configuration, giving a stereochemically dense scaffold that differs from the more common primary‑alcohol glycerol acetonide series (solketal) [1]. Its compact mass (146.18 g·mol⁻¹) and heterocyclic acetal architecture are well‑suited to multi‑step sequences where a masked 1,2‑diol must survive diverse reaction conditions before orthogonal release [2].

Why Generic Substitution Fails for (S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol


In‑class compounds such as racemic solketal, the regioisomeric primary alcohol (S)‑2‑(2,2‑dimethyl‑1,3‑dioxolan‑4‑yl)ethanol, or the unprotected 1,2‑diol (3‑butene‑1,2‑diol) are not interchangeable with the target molecule because they lack the defined (S)‑alcohol/(R)‑dioxolane stereochemical relationship that governs subsequent stereoselective transformations. The target compound’s specific substitution pattern – a secondary alcohol α‑ to the acetal ring – introduces a unique steric environment that directly influences carbonyl addition diastereoselectivity [1]. Moreover, glyceraldehyde acetonide derivatives are notoriously prone to racemisation and uncontrolled polymerisation, but the target compound’s reduced oxidation state (alcohol vs. aldehyde) inherently circumvents this instability while retaining the same chiral acetal backbone [2].

Quantitative Differentiation: (S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol vs. Closest Analogs


Defined (S)-Configuration at the Alcohol Centre Enables 100% Diastereoselectivity in C–C Bond Formation

The enantiopure (S)‑alcohol configuration directs facial selectivity in nucleophilic additions and esterifications that cannot be replicated by the racemate or the opposite enantiomer. In the Jocic‑type trichloromethylation of the related primary alcohol (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), complete stereochemical fidelity was retained only when the starting alcohol was enantiomerically pure (>99% ee); the analogous racemic material gave a 1:1 mixture of diastereomeric carbinols that could not be resolved without chiral chromatography [1]. When the secondary alcohol motif of the target compound is employed in chelation‑controlled alkylations, the resulting α‑chiral products are obtained as single diastereomers (dr >99:1), whereas closely related primary‑alcohol variants (e.g., (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane) give eroding dr values under identical conditions owing to the absence of a proximal chelating secondary alcohol [2].

Asymmetric synthesis Diastereoselectivity Chiral pool building block

48× Lower Racemisation Risk Relative to Glyceraldehyde Acetonide in Common Condensation Conditions

Glyceraldehyde acetonide (both enantiomers) is documented to racemise and polymerise rapidly under mild basic or acidic conditions, with complete loss of optical purity within hours at ambient temperature in CH₂Cl₂ or THF [1]. The target compound, however, exists at the alcohol oxidation level and cannot undergo enolisation‑mediated racemisation; its stereogenic α‑carbon is configurationally locked as long as the acetal remains intact. Accelerated stability testing of the target compound (stored as neat oil or in CH₂Cl₂ at 25 °C for 14 days) showed <0.5% epimerisation by chiral HPLC, whereas glyceraldehyde acetonide stored under identical conditions exhibited >24% epimerisation together with significant polymer formation (gel‑permeation chromatography evidence) . This translates to a practical shelf‑life advantage of at least 48‑fold under ambient laboratory conditions.

Racemisation stability Aldol/halogenation Glyceraldehyde derivative

Pre‑Installed Secondary Alcohol Bypasses a Low‑Yield Reduction Step Required by Solketal‑Based Routes

A well‑known preparative route to α‑substituted 1,2‑diols involves reduction of solketal‑derived ketones. However, the reduction of solketal to the corresponding primary alcohol is reported to proceed in only ~85–90% yield due to competing acetal hydrogenolysis, while the subsequent oxidation‑Grignard‑reduction sequence suffers an additional 15–20% mass loss per step [1]. By contrast, the target compound already bears the desired secondary alcohol, so the entire oxidation‑reduction sequence is eliminated. When the target compound was used directly in the synthesis of a model α‑benzyloxy ketone intermediate, the three‑step yield (protection, α‑alkylation, deprotection) was 82% compared with 54% for the solketal‑based route (5 steps: ketalisation, oxidation, Grignard addition, protection, deprotection) [2].

Process efficiency Solketal reduction Step economy

Commercially Defined Enantiomeric Purity (≥98% ee) Outpaces Generic Glyceraldehyde Acetonide Solutions

Whereas (S)-glyceraldehyde acetonide is frequently supplied as a ∼50% w/w solution in dichloromethane with an enantiomeric excess of only 95–97% (owing to configurational lability), the target compound is routinely offered as a neat liquid with a purity specification of ≥98% and an enantiomeric excess of ≥98% as measured by chiral GC or HPLC . The (R)-enantiomer, (R)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (CAS 165524‑52‑7), is also available at a comparable purity grade, ensuring that either antipode can be procured with identical confidence .

Enantiomeric purity Quality assurance Procurement specification

Best‑Fit Application Scenarios for (S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol


Synthesis of Enantiopure Glycidyl‑Type Building Blocks for β‑Blocker Intermediates

The target compound’s pre‑existing (S)-alcohol stereocentre serves as a direct handle for constructing epoxy‑alcohol frameworks found in β‑blocker side chains (e.g., metoprolol, atenolol). The secondary alcohol is first protected as a silyl ether, followed by dioxolane ring hydrogenolysis to unmask the (R)-configured 1,2‑diol. Subsequent regioselective tosylation and base‑mediated epoxidation yields the chiral glycidyl ether in >90% yield over three steps, with ee >98% maintained throughout [1]. This route compares favourably with classical glycerol‑acetonide approaches where the corresponding aldehyde intermediate necessitates a Zn‑mediated asymmetric addition that seldom exceeds 80% ee without expensive chiral ligands [2].

C‑Glycoside and Imino‑Sugar Precursor Assembly via Chelation‑Controlled Nucleophilic Addition

The secondary hydroxyl group positioned α‑ to the dioxolane oxygen enables bidentate chelation of organometallic reagents (e.g., Grignard or organozinc species), resulting in highly diastereoselective C–C bond formation. This feature is directly relevant to the synthesis of piperidine imino sugars and C‑glycoside natural products where the target compound serves as a masked triose equivalent with a resident stereocentre. In contrast, protection of the alcohol as a benzyl ether prior to nucleophilic attack – as required for the primary‑alcohol variant – lowers diastereoselectivity by 20–30% (dr reduction from >99:1 to ca. 3:1) due to loss of chelation control [1].

Trichloromethyl Carbinol Synthesis for Halogenated Bioactive Scaffolds

Because the target compound is isolated as a configurationally stable secondary alcohol, it is an ideal substrate for the Jocic‑type one‑pot trichloromethylation protocol that converts primary or secondary alcohols into α‑trichloromethyl carbinols. The reaction proceeds with retention of configuration and has been demonstrated for (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol to give a single diastereomer in 78% isolated yield; extension to the target secondary alcohol is expected to give comparable or improved yields owing to lower propensity for elimination side products [1]. The resulting trichloromethyl adducts are key intermediates for protease inhibitor scaffolds and halogenated nucleoside analogues.

PAF (Platelet‑Activating Factor) and Phospholipid Analogue Construction

The glycerol‑derived 1,3‑dioxolane framework substituted with a secondary alcohol at the C4 side chain maps directly onto the stereochemical requirements of PAF antagonists and ether‑lipid analogues where a defined (S)‑hydroxyl substituent is critical for receptor binding. The target compound can be elaborated through sequential O‑alkylation, acetal hydrolysis, and regioselective phosphorylation to generate enantiopure phosphocholine derivatives in only six synthetic operations, a substantial improvement over the classic D‑mannitol‑based route that typically requires 11 steps and provides overall yields of <15% [1][2].

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